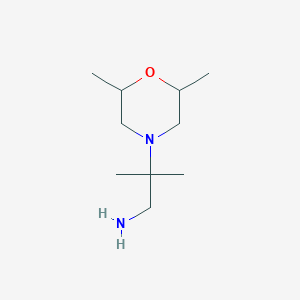
1-(4-Chlorobenzoyl)-3-(4-((isopropyl)phenylamino)phenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a thiourea derivative, which are often used in various applications including as intermediates in chemical synthesis . The molecule contains a chlorobenzoyl group and a phenylamino group, which suggests it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show interesting features due to the presence of both electron-rich (amine) and electron-poor (chlorobenzoyl) regions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thioureas and chlorobenzoic acids (which this compound is derived from) are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a thiourea could confer some degree of polarity to the molecule .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research has focused on understanding the crystal structures and vibrational properties of thiourea derivatives. Studies have revealed that these compounds often crystallize in specific space groups with molecules per unit cell, indicating the importance of hydrogen bonds and antiperiplanar conformations in their structures. For instance, fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has been characterized, highlighting the effect of halogen substitution on molecular conformation and properties (Saeed, Erben, & Flörke, 2010).
Enzyme Inhibition and Mercury Sensing
Thiourea derivatives have shown potential as enzyme inhibitors and mercury sensors. Unsymmetrical thiourea derivatives have demonstrated anti-cholinesterase activity and the capability to act as sensing probes for detecting toxic metals like mercury, highlighting their potential in medical and environmental applications (Rahman et al., 2021).
Environmental Degradation of Herbicides
The degradation pathways of phenylurea herbicides by soil fungi have been explored, with findings suggesting that fungal degradation pathways differ from bacterial ones, leading to new metabolites of environmental concern. This research is critical for understanding the environmental fate of herbicides and developing strategies for mitigating pollution (Badawi et al., 2009).
Materials Science and Polymer Chemistry
The synthesis and characterization of novel thiourea derivatives for applications in materials science have been reported. These compounds have been used to create polyimides with significant solubility, thermal stability, and potential for use in high-performance materials, demonstrating the versatility of thiourea derivatives in materials engineering (Kausar et al., 2010).
Catalytic Applications
Thiourea derivatives have also been investigated for their catalytic properties, particularly in the oxidation of alcohols to corresponding acids and ketones. This research underscores the potential of thiourea derivatives in catalysis and organic synthesis, offering pathways for the development of new catalytic processes (Gunasekaran, Bhuvanesh, & Karvembu, 2017).
Wirkmechanismus
Target of Action
It is structurally similar to 4-chlorobenzoyl coa, which is known to interact with the enzyme 4-chlorobenzoyl coa ligase . This enzyme is involved in the metabolism of various xenobiotics and drugs .
Mode of Action
Based on its structural similarity to 4-chlorobenzoyl coa, it might interact with the enzyme 4-chlorobenzoyl coa ligase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolism of certain substances within the cell .
Biochemical Pathways
Given its potential interaction with 4-chlorobenzoyl coa ligase, it might influence pathways related to the metabolism of xenobiotics and drugs .
Result of Action
If it does interact with 4-chlorobenzoyl coa ligase, it could potentially influence the enzyme’s activity and affect the metabolism of certain substances within the cell .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-16(2)27(20-6-4-3-5-7-20)21-14-12-19(13-15-21)25-23(29)26-22(28)17-8-10-18(24)11-9-17/h3-16H,1-2H3,(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPMTRHXNXAINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2861506.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2861516.png)
![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2861519.png)

![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)

![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)


![8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2861529.png)
